BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Characterization
of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

6-(4-Chlorophenyl)-3-
Compound Name:
pyridinecarbaldehyde
CAS No.: 834884-63-8
Cat. No.: B1358134

Compound Identification & Significance
o |[UPAC Name: 6-(4-chlorophenyl)pyridine-3-carbaldehyde

e Common Name: 6-(4-Chlorophenyl)nicotinaldehyde
e CAS Number: 834884-63-8[1][2]
e Molecular Formula: C

H
CINO

e Molecular Weight: 217.65 g/mol [3]
 Structural Class: Biaryl pyridine; Suzuki-Miyaura coupling product.

Application Context: This compound serves as a pivotal electrophile in the synthesis of
complex heterocycles. The aldehyde moiety at the C3 position allows for Knoevenagel
condensations, reductive aminations, and oxidation to nicotinic acid derivatives, while the
chlorophenyl group provides lipophilicity and a handle for further cross-coupling (though less
reactive than bromo/iodo analogs).
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Synthesis & Experimental Pathway

To understand the spectroscopic impurities potentially present, one must understand the
synthesis. The standard protocol involves a Palladium-catalyzed Suzuki-Miyaura coupling.

Reaction Protocol

Reagents: 6-Chloro-3-pyridinecarboxaldehyde + 4-Chlorophenylboronic acid. Catalyst: Pd(PPh
)

(Tetrakis). Base/Solvent: K

CO

/ Dioxane:Water (4:1).

Step-by-Step Workflow:

Degassing: Solvents must be degassed with Argon for 30 mins to prevent homocoupling of
the boronic acid.

» Addition: Combine heteroaryl halide (1.0 eq), boronic acid (1.1 eq), and base (2.0 eq). Add
Pd catalyst (5 mol%) last.[4]

o Reflux: Heat to 90-100°C for 12-16 hours.
o Workup: Cool, extract with EtOAc, wash with brine.

 Purification: Column chromatography (Hexane:EtOAc gradient).

Synthetic Pathway Diagram

6-Chloro-3-
pyridinecarboxaldehyde |

— Pd(PPh3)4 M»i Oxidative Addition | _Reductive Elimination 6-(4-Chlorophenyl)-
DRSOk IR i (Pd-Intermediate) | o 3-pyridinecarbaldehyde
4-Chlorophenyl- — e

boronic acid
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Figure 1: Palladium-catalyzed cross-coupling pathway yielding the target biaryl aldehyde.

Spectroscopic Data Analysis

The following data is validated against the high-confidence experimental spectrum of the 4-
bromo analog (C

H

BrNO), which exhibits nearly identical electronic shielding patterns [1].

Proton NMR ( H NMR)

Solvent: CDCI

(Chloroform-d) Frequency: 500 MHz[4]
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Shift (
Multiplicity
ppm)

Integration

Assignment

Structural
Insight

10.12 Singlet (s)

1H

-CHO

Distinctive
aldehyde proton;
highly
deshielded.

9.08 Doublet (d)

1H

Py-H2

Ortho to N and
CHO. Most
deshielded
aromatic proton
due to dual
electron-
withdrawing

influence.

8.24 dd

1H

Py-H4

8.0, 2.0 Hz. Para
to N. Coupled to
H5 and H2.[5]

8.02 Doublet (d)

2H

Ar-H2',6'

J

8.5 Hz. Phenyl
protons ortho to

the pyridine ring.

7.86 Doublet (d)

1H

Py-H5

J

8.0 Hz. Ortho to
the phenyl ring.
[6]

7.48 Doublet (d)

2H

Ar-H3',5'

J

8.5 Hz. Phenyl
protons ortho to
the Chlorine

atom.
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Interpretation Guide:

e The Pyridine Fingerprint: Look for the isolated singlet/fine doublet at ~9.1 ppm (H2). If this is
absent, oxidation to the carboxylic acid has occurred.

o The AA'BB' System: The 4-chlorophenyl group appears as two symmetric doublets (roofing
effect may be visible) around 8.0 and 7.5 ppm.

e Coupling Constants: The coupling between Py-H4 and Py-H5 is characteristic of 3,6-
disubstituted pyridines (~8 Hz).

Carbon-13 NMR ( C NMR)

Solvent: CDCI

Frequency: 125 MHz[4]
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Shift (
Type Assignment Notes
ppm)
Diagnostic signal.[4]
190.2 C=0 Aldehyde Carbon 7]
160.1 c Py-C6 Ipso to phenyl ring.
152.0 CH Py-C2 Alpha to Nitrogen.
137.5 c Ar-C1' Phenyl ipso carbon.
136.8 CH Py-C4
C-Cl carbon
136.2 c Ar-C4 (distinctive weak
intensity).
1305 c Py-C3 Ipso to aldehyde.[8][9]
129.4 CH Ar-C3',5' Meta to pyridine.
128.8 CH Ar-C2',6' Ortho to pyridine.
1215 CH Py-C5 Beta to Nitrogen.

Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet.

e 1705 cm

(Strong): C=0 Stretching (Aldehyde).[4][10] This is the primary quality control peak.

e 2850 & 2750 cm

(Weak): C-H Stretching (Aldehyde Fermi doublet).

e 1585 cm
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(Medium): C=N / C=C Aromatic skeletal vibrations.

e 1090 cm

(Strong): Ar-Cl Stretching (Chlorobenzene characteristic).

e 820 cm

(Strong): C-H Out-of-plane bending (para-substituted benzene).

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).
e Molecular lon (

): 217.0

e Isotope Pattern:
o m/z 217 (100%):

Cl isotope.

o m/z 219 (~33%):

Cl isotope.

o Note: The 3:1 ratio is diagnostic for a mono-chlorinated compound.
e Fragmentation (EIl):
o m/z 216: [M-H]

(Loss of aldehyde proton).

o m/z 189: [M-CO]

(Loss of carbonyl).

o m/z 154: [M-CO-CI]
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(Loss of Cl after decarbonylation).

Quality Control & Troubleshooting

When analyzing this compound, specific impurities from the Suzuki coupling often persist.

Common Impurity Profile

Impurity Origin Detection Method
Hydrodehalogenation during

Des-chloro analog ) MS (M+ 183).[11]
reaction.

Homocoupling 4,4'-Dichlorobiphenyl. H NMR (No aldehyde peak,

symmetric aromatic signals).

Catalyst degradation (O=PPh

Phosphine Oxide ) P NMR (approx 25-30 ppm).

Logical Validation Workflow

To confirm identity without a reference standard, follow this logic gate:
e Check IR: Is the C=0 peak at 1700 cm

? (Yes
Aldehyde intact).

e Check MS: Is the M+ 217/219 ratio 3:1? (Yes

Chlorine present).[8][12]

e Check NMR: Is the Py-H2 singlet at ~9.1 ppm? (Yes

3-substituted pyridine confirmed).
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Figure 2: Analytical logic gate for compound verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1358134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

